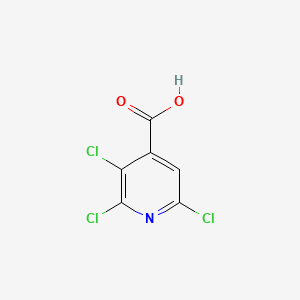
2,3,6-Trichloroisonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trichloroisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of three chlorine atoms attached to the 2nd, 3rd, and 6th positions of the isonicotinic acid ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichloroisonicotinic acid typically involves the chlorination of isonicotinic acid. The process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is usually performed in a solvent such as acetic acid or chloroform to facilitate the chlorination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where isonicotinic acid is fed into a reactor along with chlorine gas. The reaction mixture is then subjected to high temperatures and pressures to achieve efficient chlorination. The product is subsequently purified through crystallization or distillation to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 2,3,6-Trichloroisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include partially or fully dechlorinated compounds.
科学研究应用
2,3,6-Trichloroisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2,3,6-Trichloroisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its chlorine atoms play a crucial role in its reactivity and interaction with biological molecules. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position. It is less chlorinated compared to 2,3,6-Trichloroisonicotinic acid.
Nicotinic Acid:
Picolinic Acid: An isomer of isonicotinic acid with the carboxylic acid group at the 2-position.
Uniqueness: this compound is unique due to the presence of three chlorine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other isonicotinic acid derivatives and provides it with unique applications in various fields.
属性
分子式 |
C6H2Cl3NO2 |
|---|---|
分子量 |
226.4 g/mol |
IUPAC 名称 |
2,3,6-trichloropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H2Cl3NO2/c7-3-1-2(6(11)12)4(8)5(9)10-3/h1H,(H,11,12) |
InChI 键 |
RALYOHKUBVKWEU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N=C1Cl)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14778859.png)


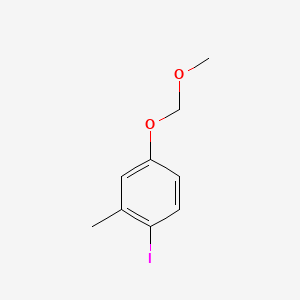
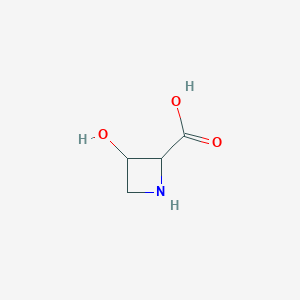
![ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B14778897.png)
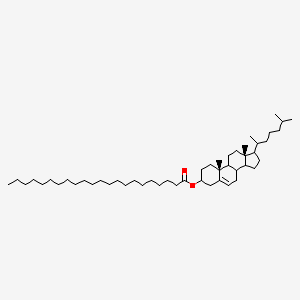
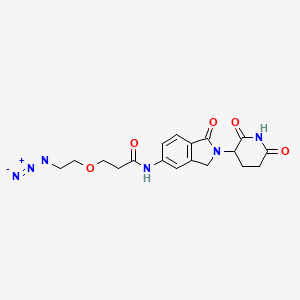
![5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; 3'-(gamma,gamma-Dimethylallyl)wighteone; 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone](/img/structure/B14778923.png)
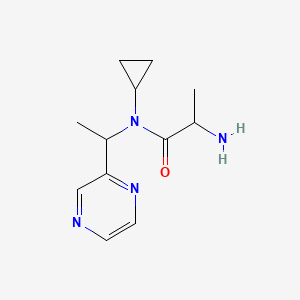

![N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide](/img/structure/B14778947.png)
![N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B14778948.png)
![3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778950.png)
